Enhanced Hydrophobicity vs. Primary Amine Analog
The compound exhibits increased lipophilicity compared to its primary amine analog, 9-(3-aminopropyl)adenine. The calculated XLogP3 value for 9-(3-(Methylamino)propyl)-9H-purin-6-amine is -0.2 [1], whereas the XLogP3 for 9-(3-aminopropyl)adenine is -1.0 [2]. This difference is attributed to the methyl group on the amino side chain.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | -0.2 |
| Comparator Or Baseline | 9-(3-aminopropyl)adenine, XLogP3 = -1.0 |
| Quantified Difference | Delta +0.8 logP units |
| Conditions | Computed value via XLogP3 algorithm, PubChem database [1][2] |
Why This Matters
A higher logP value indicates greater hydrophobicity, which can improve passive membrane permeability and influence the compound's suitability for cell-based assays or in vivo studies.
- [1] National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 61675665, 9-[3-(Methylamino)propyl]-9H-purin-6-amine. Retrieved April 21, 2026. View Source
- [2] National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 252555, 9-(3-aminopropyl)-9H-purin-6-amine. Retrieved April 21, 2026. View Source
